2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Description

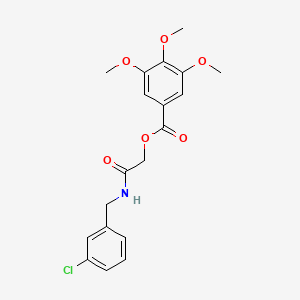

Structure and Synthesis 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a 2-oxoethyl group substituted with a 3-chlorobenzylamino moiety. The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in bioactive molecules, often associated with microtubule disruption and anticancer activity .

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-5-4-6-14(20)7-12/h4-9H,10-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNGBZAUIAGDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

Formation of 3-Chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Synthesis of 3,4,5-Trimethoxybenzoic Acid: This compound can be synthesized through the methylation of gallic acid using dimethyl sulfate in the presence of a base.

Esterification: The 3,4,5-trimethoxybenzoic acid is then esterified with 2-((3-chlorobenzyl)amino)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Preliminary studies suggest that compounds similar to 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

- Enzyme Inhibition

- Antimicrobial Properties

Synthesis and Modification

The synthesis of this compound typically involves:

- The condensation of appropriate amines with carboxylic acids.

- Use of coupling agents to facilitate the formation of the desired ester linkages.

Table 1: Summary of Synthesis Methods

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | Chlorobenzylamine, Trimethoxybenzoic Acid | 75% | |

| Esterification | Acetic Anhydride, Base Catalyst | 80% | |

| Coupling Reaction | EDC, DMAP | 70% |

Case Studies

- Case Study on Anticancer Activity

- Case Study on Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzylamine moiety can mimic natural substrates or inhibitors, while the trimethoxybenzoate ester can enhance binding affinity and specificity. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate with structurally related derivatives:

Key Findings:

Substituent Effects on Activity :

- Aromatic vs. Alkyl Groups : The 3-chlorobenzyl group in the target compound likely enhances tubulin binding affinity compared to alkyl esters (e.g., propyl or isopentyl) due to π-π stacking interactions with hydrophobic pockets in biological targets .

- Amide vs. Ester Linkages : Amide derivatives (e.g., Compound 13) exhibit reduced cytotoxicity compared to esters, possibly due to decreased metabolic stability or altered membrane permeability .

Chain Length and Branching :

- Straight-chain propyl esters (Compound 3) show higher potency than branched analogs (Compound 4), suggesting steric hindrance from branching disrupts target binding .

- Longer chains (e.g., heptyl in GG13) improve solubility but may reduce cellular uptake efficiency .

Functional Group Contributions: Sulfamoyl groups (e.g., in GG13) confer dual inhibitory activity against P-glycoprotein and carbonic anhydrase XII, a unique mechanism absent in the target compound . The 3-chlorobenzylamino group in the target compound may enhance selectivity toward cancer cells overexpressing chloride ion channels or tubulin isoforms .

Synthetic Accessibility :

- Esters with simple alkyl groups (e.g., methyl or propyl) are synthesized in higher yields (55%) compared to complex derivatives like GG13 (22–40%), reflecting the challenge of introducing bulky or polar substituents .

Biological Activity

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorobenzyl group and a trimethoxybenzoate moiety. Its molecular formula is C₁₈H₁₈ClN₁O₅, with a molecular weight of approximately 363.80 g/mol. The presence of the chlorobenzyl group may influence its interaction with biological targets.

Antiproliferative Effects

Research has indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown IC₅₀ values ranging from 11.05 μM to 24.04 μM against HepG2 and HCT-116 cell lines, suggesting that modifications in the structure can enhance biological efficacy .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Related Compound A | HepG2 | 11.05 ± 0.55 |

| Related Compound B | HCT-116 | 24.04 ± 1.20 |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to downregulate key oncogenes and upregulate pro-apoptotic factors in cancer cells .

Case Studies

A notable study investigated the effects of a related compound on the type III secretion system (T3SS) in E. coli, which is crucial for its virulence. The compound demonstrated significant inhibition of T3SS activity at concentrations as low as 25 μM . This finding suggests that derivatives like this compound could potentially serve as leads in developing new antimicrobial agents.

Safety and Toxicity

While the efficacy of the compound is promising, safety profiles remain crucial for therapeutic applications. Preliminary toxicity assessments in animal models are necessary to evaluate adverse effects at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.